molecular formula C18H24N2O2S2 B3015541 N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide CAS No. 955777-13-6

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B3015541
CAS RN: 955777-13-6
M. Wt: 364.52
InChI Key: YTEGINHHTVTLNB-UHFFFAOYSA-N
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Description

“N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide” is a synthetic compound . It’s unique structure holds immense potential for diverse scientific research applications.


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It includes a thiophene ring, a sulfonamide group, and a tetrahydroquinoline ring . The exact structure would need to be determined through methods such as X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved data. Typically, these properties would include things like melting point, boiling point, density, and solubility .

Scientific Research Applications

Vasodilatory Activity

Aromatic sulfonamides, including derivatives of 5-isoquinolinesulfonamide, have been synthesized and demonstrated to possess vasodilatory activity, evaluated in vivo by increases in arterial blood flow in dogs. Alkylation of nonaromatic nitrogens within these compounds yielded more active derivatives, suggesting potential cardiovascular applications (Morikawa, Sone, & Asano, 1989).

Antimicrobial and Antifungal Activities

Novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups were synthesized and screened for antimicrobial and antifungal activities. These compounds showed potential biological activity, with some demonstrating high activity against both Gram-positive and Gram-negative bacteria and tested fungi (Fadda, El-Mekawy, & AbdelAal, 2016).

Oxidative Stress-Inducing Anticancer Agents

A library of aromatic sulfonamides containing a condensed piperidine moiety induced oxidative stress and glutathione depletion in various cancer cell lines. Compounds from this library exhibited significant cytotoxic effects, suggesting their potential as anticancer agents (Madácsi, Kanizsai, Fehér, Gyuris, Ozsvari, Erdélyi, Wölfling, & Puskás, 2013).

Nanosized N-sulfonated Brönsted Acidic Catalyst

A novel nanosized N-sulfonic acid catalyst was developed and efficiently used for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This highlights the role of sulfonamide derivatives in facilitating organic synthesis processes (Goli-Jolodar, Shirini, & Seddighi, 2016).

Inhibition of Carbonic Anhydrases

Aromatic sulfonamides were synthesized and tested as inhibitors of carbonic anhydrase isoenzymes. These compounds showed nanomolar inhibitory activities, indicating their potential for therapeutic applications in conditions where inhibition of carbonic anhydrases is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).

Safety and Hazards

The safety and hazards associated with this compound are not available in the retrieved data. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S2/c1-2-11-20-12-3-5-16-14-15(7-8-17(16)20)9-10-19-24(21,22)18-6-4-13-23-18/h4,6-8,13-14,19H,2-3,5,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEGINHHTVTLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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